4-methyl-N-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamothioyl)benzamide
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Overview
Description
“4-methyl-N-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamothioyl)benzamide” is a chemical compound that has been synthesized and studied for its antibacterial activity . It is a derivative that combines thiazole and sulfonamide, groups with known antibacterial activity .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds obtained were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The molecular structure of this compound was confirmed by chemical tests, elemental (C, H, N, and S), and spectral (IR, 1H NMR, 13C NMR, and mass) analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were analyzed based on IR, 1H NMR, 13C NMR, and mass spectral data .
Scientific Research Applications
Antibacterial Activity
This compound has shown promising antibacterial activity. It has been synthesized as a derivative that combines thiazole and sulfonamide, groups with known antibacterial activity . These molecules have displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Hybrid Antimicrobials
The compound has been used in the development of hybrid antimicrobials that combine the effect of two or more agents . This represents a promising antibacterial therapeutic strategy .
Drug-Peptide Complex
The compound has been investigated in complex with the cell-penetrating peptide octaarginine . The drug-peptide complex displays faster killing-kinetics towards bacterial cells and shows negligible haemolytic activity towards human RBCs .
Antioxidant Activity
Thiazole derivatives, such as this compound, have been found to have antioxidant activity .
Anti-Inflammatory Activity
Thiazole derivatives have also been found to have anti-inflammatory activity .
Antiviral Activity
Thiazole derivatives have been found to have anti-HIV activity .
Antitumor and Cytotoxic Activity
Thiazole derivatives have been found to have antitumor and cytotoxic activity .
Antischizophrenia Activity
Thiazole derivatives have been found to have antischizophrenia activity .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can interact with various targets to exert their effects . For instance, some thiazole derivatives have shown significant analgesic and anti-inflammatory activities .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biological pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Some thiazole derivatives have demonstrated significant analgesic and anti-inflammatory activities .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action could potentially be influenced by the surrounding environment .
properties
IUPAC Name |
4-methyl-N-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S3/c1-10-3-5-11(6-4-10)15(21)19-16(24)20-17-18-13-8-7-12(26(2,22)23)9-14(13)25-17/h3-9H,1-2H3,(H2,18,19,20,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCCLVMGZLPBAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamothioyl)benzamide |
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